N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide
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Overview
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and a benzylthioacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with 4-chloromethylpiperidine. Finally, the benzylthioacetamide group is attached through a thiol-ene reaction, where benzyl mercaptan reacts with an acetamide derivative under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzylthioacetamide group can modulate its solubility and bioavailability. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(methylthio)acetamide
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)acetamide
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(propylthio)acetamide
Uniqueness
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzylthio group, in particular, may enhance its lipophilicity and ability to cross cell membranes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c26-21(16-27-15-18-6-2-1-3-7-18)23-14-17-10-12-25(13-11-17)22-24-19-8-4-5-9-20(19)28-22/h1-9,17H,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKULVKWNVYJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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